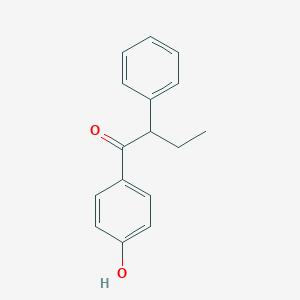

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one

Descripción general

Descripción

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one is an organic compound with a complex structure that includes both hydroxyphenyl and phenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one typically involves the condensation of 4-hydroxybenzaldehyde with acetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

Oxidation: Formation of 4-hydroxybenzophenone.

Reduction: Formation of 1-(4-hydroxyphenyl)-2-phenylbutanol.

Substitution: Various substituted phenyl derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

Breast Cancer Treatment

Acolbifene has shown promise in the treatment and prevention of estrogen receptor-positive breast cancer. Its mechanism of action involves binding to estrogen receptors (ERα and ERβ), effectively inhibiting the proliferation of estrogen-responsive tumor cells. This action is crucial in managing hormone-sensitive cancers, providing an alternative to traditional therapies like tamoxifen.

- Mechanism of Action : Acolbifene acts as an antagonist on estrogen receptors, disrupting the signaling pathways that promote tumor growth. This results in decreased activity of estrogen-responsive tissues, which is beneficial in breast cancer management.

Preclinical Studies

Research indicates that Acolbifene demonstrates significant antitumor activity in preclinical models. Studies using human breast cancer xenografts in mice have shown that Acolbifene effectively inhibits tumor growth and exhibits greater efficacy compared to other SERMs, such as tamoxifen and raloxifene .

Structure-Activity Relationship Studies

The compound serves as a model for studying structure-activity relationships (SAR) among selective estrogen receptor modulators. Researchers have explored how different structural modifications affect its binding affinity and biological activity, leading to insights that can guide the development of new therapeutic agents .

Investigating Hormonal Effects

Acolbifene is utilized to investigate hormonal effects on various biological systems. Its ability to modulate the expression of estrogen-responsive genes has been documented, providing a platform for studying the implications of estrogen signaling in both benign and malignant tissues.

Pharmaceutical Development

In the pharmaceutical industry, Acolbifene is explored for developing new therapeutic agents targeting estrogen receptors. Its unique properties make it a valuable compound for creating drugs aimed at managing conditions influenced by estrogen, such as osteoporosis and menopausal symptoms .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, further modulating the activity of the compound.

Comparación Con Compuestos Similares

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one can be compared with other similar compounds such as:

4-Hydroxybenzophenone: Similar structure but lacks the butanone moiety.

1-(4-Hydroxyphenyl)-2-phenylethanone: Similar structure but with a shorter carbon chain.

4-Hydroxyphenylacetic acid: Contains a hydroxyphenyl group but with an acetic acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one, also known as 4-Hydroxy-2-phenylbutyrophenone , is a compound of significant interest due to its biological activities, particularly in the context of cancer research and estrogenic activity. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H16O2

- Molecular Weight : 256.30 g/mol

- IUPAC Name : this compound

This compound exhibits its biological effects primarily through interactions with estrogen receptors (ERs). It acts as an estrogenic compound , influencing cell proliferation and apoptosis in estrogen-sensitive tissues, particularly breast cancer cells.

Estrogen Receptor Interaction

Studies have shown that this compound can bind to estrogen receptors, leading to the activation of estrogen-responsive genes. This action is particularly evident in MCF-7 breast cancer cells , where it mimics the effects of estradiol (E2) by inducing cell proliferation and enhancing ERE (Estrogen Response Element) activity .

Anticancer Properties

The compound has demonstrated potential anticancer properties through various mechanisms:

- Cell Proliferation : It promotes the growth of MCF-7 cells, similar to E2. The potency of this compound in stimulating cell growth was comparable to that of E2 at certain concentrations .

- Apoptosis Induction : In some contexts, it can also enhance apoptosis in cancer cells when combined with other treatments, indicating a dual role in both promoting and inhibiting cell survival depending on the cellular context .

Antimicrobial Activity

In addition to its effects on cancer cells, this compound has been noted for its antimicrobial properties. It enhances the efficacy of certain antimicrobial agents against various bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that influence its therapeutic potential. The compound is lipophilic, allowing it to penetrate cellular membranes effectively.

Propiedades

IUPAC Name |

1-(4-hydroxyphenyl)-2-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-15(12-6-4-3-5-7-12)16(18)13-8-10-14(17)11-9-13/h3-11,15,17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUWVLSTAZVPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280805 | |

| Record name | 1-(4-hydroxyphenyl)-2-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6966-21-8 | |

| Record name | NSC18751 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-hydroxyphenyl)-2-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanone, 1-(4-hydroxyphenyl)-2-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.264.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.